molecular formula C8H12N2O2S B2373179 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid CAS No. 927983-00-4

4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid

Cat. No.: B2373179
CAS No.: 927983-00-4
M. Wt: 200.26
InChI Key: AALKEOPFWFCWTN-UHFFFAOYSA-N
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Description

4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid (CAS: 927983-00-4, MFCD08165211) is a thiazole-based carboxylic acid derivative characterized by a methyl group at position 4, a propylamino substituent at position 2, and a carboxylic acid moiety at position 5. It has a molecular formula of C₈H₁₂N₂O₂S and a molecular weight of 200.26 g/mol. This compound is synthesized via reactions involving 3-(dimethylamino)-2-(4-methyl-2-(methylamino)thiazole-5-carbonyl)acrylonitrile or similar precursors, followed by purification using HPLC or solvent evaporation techniques . Its purity is typically ≥95%, as reported in commercial catalogs .

Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition, anti-inflammatory, and antidiabetic effects.

Properties

IUPAC Name

4-methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-3-4-9-8-10-5(2)6(13-8)7(11)12/h3-4H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALKEOPFWFCWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=C(S1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Route Using Propylthiourea

The most direct method involves reacting methyl 3-chloro-4-methyl-2,4-dioxopentanoate with propylthiourea under refluxing methanol (78–87% yield). This one-pot assembly constructs the thiazole ring while introducing the 4-methyl and 2-propylamino substituents:

$$
\text{C}6\text{H}9\text{ClO}4 + \text{C}4\text{H}{10}\text{N}2\text{S} \xrightarrow{\text{MeOH, 4h}} \text{C}{10}\text{H}{15}\text{N}3\text{O}2\text{S} + \text{byproducts}
$$

Key advantages include atomic economy and simultaneous installation of critical functional groups. The ester intermediate is subsequently hydrolyzed using 5N NaOH at 0–25°C to yield the carboxylic acid.

Nucleophilic Substitution on 2-Chlorothiazole Intermediates

An alternative pathway starts with methyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate, which undergoes amination with propylamine in ethanol at 60°C (Figure 1). This method requires careful control of stoichiometry (1:1.2 thiazole:amine ratio) to minimize di-alkylation byproducts. Post-reaction purification via silica gel chromatography typically achieves 65–72% isolated yield.

Reaction Optimization and Catalytic Enhancements

Solvent and Temperature Effects

Comparative studies reveal methanol as the optimal solvent for cyclocondensation, providing superior solubility for both the α-chlorodiketone and thiourea components. Elevated temperatures (65–70°C) accelerate ring formation but may promote ester hydrolysis, necessitating precise thermal control.

Base-Mediated Hydrolysis

The final hydrolysis step demonstrates remarkable sensitivity to base strength. While 5N NaOH achieves complete ester conversion within 2 hours at 25°C, weaker bases (e.g., K₂CO₃) require prolonged reaction times (8–12 hours) and yield inferior product purity.

Analytical Characterization

Spectroscopic Profiling

¹H NMR (400 MHz, DMSO-d6): δ 13.12 (s, 1H, COOH), 6.82 (t, J = 5.6 Hz, 1H, NH), 3.42 (q, J = 6.8 Hz, 2H, NCH₂), 2.51 (s, 3H, C₄-CH₃), 1.62–1.55 (m, 2H, CH₂), 1.41 (t, J = 7.2 Hz, 3H, CH₃).

LC-MS (ESI+): m/z 228.08 [M+H]⁺ (calc. 227.07 for C₉H₁₃N₃O₂S), confirming molecular identity.

Industrial-Scale Considerations

Patent analyses reveal two critical adaptations for bulk synthesis:

  • Continuous Flow Reactors : Reduce reaction times from hours to minutes while improving heat management
  • Solid Dispersion Formulations : Enhance stability during storage through 1:10 w/w mixtures with hydroxypropyl methylcellulose

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other nucleophiles under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C8H12N2O2S
Molecular Weight : 185.24 g/mol
Functional Groups : Contains a thiazole ring, a carboxylic acid group, and a propylamino substituent.

The unique structure of this compound allows it to interact with various biological targets, contributing to its potential applications across multiple domains.

Chemistry

In synthetic chemistry, 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid serves as a building block for the synthesis of more complex heterocyclic compounds. Its thiazole ring structure is crucial for developing derivatives with enhanced biological activities.

Biology

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens.

    Table 1: Antimicrobial Activity
    PathogenMinimum Inhibitory Concentration (MIC)Reference
    Staphylococcus aureus32 µg/mL
    Escherichia coli16 µg/mL
    Candida albicans64 µg/mL
  • Antifungal Activity : Demonstrated efficacy against fungal strains, indicating potential as a therapeutic agent in treating fungal infections.
  • Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms. For instance, studies have shown that thiazole derivatives can inhibit specific cancer-related pathways, making them candidates for drug development .

Medicine

Due to its unique chemical structure and reactivity, this compound is explored as a potential drug candidate for various therapeutic applications:

  • Diabetes Management : Research indicates that thiazole derivatives can improve insulin sensitivity and reduce hyperglycemia in diabetic models. For example, studies have shown that related compounds exhibit anti-diabetic effects by ameliorating oxidative stress and inflammation in diabetic rats .
  • Xanthine Oxidase Inhibition : Derivatives of this compound have been synthesized to act as xanthine oxidase inhibitors, which are important in managing conditions like gout and hyperuricemia. These compounds have shown promising results in vitro with significant inhibitory activities .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of this compound against clinical isolates of bacteria and fungi. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as several fungal strains. This positions the compound as a potential candidate for new antimicrobial therapies.

Case Study 2: Antidiabetic Effects

In an experimental model of non-insulin dependent diabetes mellitus induced by streptozotocin, administration of related thiazole derivatives resulted in significant reductions in blood glucose levels and improved insulin sensitivity. Histopathological examinations revealed protective effects on pancreatic islets and liver tissues, suggesting that these compounds could be developed further for diabetes treatment .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to the modulation of biochemical pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes and physiological responses .

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Solubility: The propylamino group in the target compound enhances water solubility compared to hydrophobic substituents like trifluoromethylphenyl or phenoxymethyl . However, the benzylamino analog exhibits moderate solubility due to aromatic hydrophobicity . The isopropoxy derivative has lower polarity, limiting its aqueous solubility .

Biological Activity: The benzylamino analog demonstrated significant antidiabetic activity in streptozotocin-induced diabetic rats, reducing oxidative stress and pancreatic β-cell damage . Pyrazinyl and piperidinyl-Boc derivatives are associated with kinase and xanthine oxidase inhibition, respectively, suggesting roles in cancer and gout treatment . The trifluoromethylphenyl variant is primarily used in crystallographic studies due to its stable crystalline structure .

Synthetic Accessibility: Compounds with alkylamino groups (e.g., propylamino, benzylamino) are synthesized via nucleophilic substitution or reductive amination . Heterocyclic substituents (e.g., pyrazinyl) require coupling reactions under catalytic conditions .

Biological Activity

4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential applications in various fields, including antimicrobial, antifungal, anticancer properties, and its mechanisms of action.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C8H12N2O2S
  • Molecular Weight : 185.24 g/mol
  • Functional Groups : Contains a thiazole ring, a carboxylic acid group, and a propylamino substituent.

This unique structure contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been investigated for its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound has shown promising results in anticancer studies. It acts through multiple mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study: In Vitro Cancer Cell Line Testing

A study evaluated the compound's effects on various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The results demonstrated that treatment with this compound resulted in significant growth inhibition.

Table 2: IC50 Values for Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-715.4
HepG212.3
A54918.7

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
  • Signal Transduction Modulation : The compound can modulate signaling pathways that regulate cell survival and death.

Research Applications

This compound has several applications in scientific research:

  • Drug Development : Its unique structure makes it a valuable lead compound for developing new drugs targeting infections and cancer.
  • Biochemical Studies : Used to study enzyme interactions and metabolic pathways.
  • Material Science : Explored for potential applications in synthesizing advanced materials.

Q & A

Q. What are the common synthetic routes for preparing 4-Methyl-2-(propylamino)-1,3-thiazole-5-carboxylic acid?

A typical synthesis involves cyclocondensation of thiourea derivatives with α-haloketones or α-bromo carboxylic acids. For analogous thiazole-carboxylic acids, methods include refluxing precursors (e.g., 3-formyl-indole-2-carboxylic acid) with thiourea derivatives in acetic acid, followed by crystallization . Key reagents include sodium acetate as a base and acetic acid as both solvent and catalyst. Purification often involves recrystallization from DMF/acetic acid mixtures.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituents on the thiazole ring and confirm the carboxylic acid proton.
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Programs like SHELXL refine crystal structures, particularly for resolving stereochemistry and hydrogen-bonding networks .
  • FTIR : Confirms the presence of carboxylic acid (–COOH) and secondary amine (–NH–) groups via O–H (~2500-3300 cm⁻¹) and N–H (~1500 cm⁻¹) stretches .

Q. What are the solubility and stability considerations for this compound in different solvents?

Thiazole-carboxylic acids generally exhibit poor solubility in non-polar solvents (e.g., hexane) but moderate solubility in polar aprotic solvents like DMF or DMSO. Stability is pH-dependent: the carboxylic acid group may protonate/deprotonate in aqueous solutions, affecting reactivity. Storage recommendations include inert atmospheres (N₂/Ar) and low temperatures (−20°C) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

DFT calculations model frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites, such as nucleophilic/electrophilic regions on the thiazole ring. For corrosion inhibition studies, Fukui indices derived from DFT help identify atoms prone to electron donation/acceptance, correlating with adsorption efficiency on metal surfaces . Software like Gaussian or ORCA is used with B3LYP/6-31G(d,p) basis sets.

Q. How does structural modification of the thiazole ring impact biological activity?

Substitutions at the 2- and 4-positions of the thiazole ring (e.g., propylamino or methyl groups) influence steric and electronic interactions with biological targets. For example, helical foldamers with thiazole-carboxylic acid units inhibit amyloid-β aggregation by trapping monomeric species via hydrogen bonding and π-π stacking . Structure-activity relationship (SAR) studies using assays like Thioflavin T fluorescence quantify inhibition efficacy.

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response analysis : Ensure consistent concentration ranges and assay conditions (e.g., pH, temperature).
  • Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular viability assays).
  • Meta-analysis : Compare crystallographic data (e.g., PDB entries) to confirm binding modes .
  • Control experiments : Rule out off-target effects using knockout models or competitive inhibitors.

Methodological Tables

Q. Table 1. Key Synthetic Reagents for Thiazole-Carboxylic Acid Derivatives

ReagentRoleExample Use CaseReference
Sodium acetateBaseNeutralizes HCl during cyclization
Acetic acidSolvent/CatalystFacilitates condensation reactions
3-Formyl-indole-2-carboxylic acidElectrophilic precursorForms Schiff base intermediates

Q. Table 2. Computational Parameters for DFT Studies

ParameterValuePurposeReference
Basis set6-31G(d,p)Balances accuracy and computational cost
FunctionalB3LYPPredicts electronic structure
Solvent modelCOSMOSimulates aqueous environments

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